4-{[(Methylsulfonyl)amino]methyl}benzoic acid
Description
Properties
IUPAC Name |
4-(methanesulfonamidomethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-15(13,14)10-6-7-2-4-8(5-3-7)9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNLAPYEHZIKHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxime Preparation
4-Carboxylbenzaldehyde or its methyl ester reacts with hydroxylamine (NH$$_2$$OH) to form 4-carboxylbenzaldehyde oxime. Alkaline conditions (pH 10–12) and temperatures of 25–35°C maximize oxime yield (98–99.5%).
Hydrogenation Conditions
The oxime undergoes catalytic hydrogenation using Pd/C (5–10 wt% Pd) under 10 kg/cm$$^2$$ H$$_2$$ at room temperature. Key parameters:
- Stirring speed : 1,500 rpm ensures efficient gas-liquid mixing, achieving 93.5% AMBA yield.
- Base additive : Sodium hydroxide (4.0 equivalents) neutralizes HCl byproducts, preventing catalyst poisoning.
Table 1: Impact of Stirring Speed on AMBA Yield
| Stirring Speed (rpm) | Reaction Time (h) | AMBA Yield (%) | Purity (%) |
|---|---|---|---|
| 700 | 8.5 | 62.3 | 98.5 |
| 1,500 | 3.5 | 93.5 | 99.9 |
| 2,000 | 3.5 | 89.7 | 99.2 |
Lower speeds (<1,000 rpm) reduce H$$_2$$ diffusion, leading to incomplete reduction and byproduct formation (e.g., hydroxylamine derivatives).
Sulfonylation of 4-Aminomethylbenzoic Acid
Reaction Mechanism
AMBA reacts with methanesulfonyl chloride in dichloromethane or THF, using triethylamine (1.2 equivalents) to scavenge HCl. The sulfonylation proceeds at 0–5°C to mitigate exothermic side reactions.
Key steps :
- Dissolve AMBA in anhydrous dichloromethane.
- Add triethylamine dropwise, followed by methanesulfonyl chloride (1.5 equivalents).
- Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.
Purification and Crystallization
Post-reaction, the mixture is washed with 10% HCl (to pH 4.5), extracting unreacted reagents. MSAMBA crystallizes from methanol/water (1:1) at 11°C, yielding 62.9% with 99.9% purity.
Table 2: Effect of Base Stoichiometry on Sulfonylation Efficiency
| Triethylamine (equiv) | Methanesulfonyl Chloride (equiv) | Yield (%) | Purity (%) |
|---|---|---|---|
| 1.0 | 1.0 | 54.2 | 97.8 |
| 1.2 | 1.5 | 62.9 | 99.9 |
| 1.5 | 2.0 | 58.1 | 98.3 |
Excess base (>1.5 equiv) promotes sulfonic acid byproducts, reducing yield.
Optimization of Reaction Conditions
Catalytic System Tuning
Temperature Control
Sulfonylation at >25°C induces oligomerization of AMBA, necessitating cryogenic conditions. Adiabatic reaction modeling confirms that maintaining ≤10°C limits byproduct formation to <2%.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
4-{[(Methylsulfonyl)amino]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfonic acids, amines, and substituted benzoic acids.
Scientific Research Applications
Agricultural Applications
Herbicide Use
Mesosulfuron-methyl is primarily utilized as a herbicide for the post-emergence control of grasses and broad-leaved weeds in cereal crops, including wheat and durum wheat. It operates by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is crucial for amino acid synthesis in plants .
Table 1: Herbicidal Efficacy of Mesosulfuron-methyl
| Target Weeds | Crop Type | Application Timing | Efficacy (%) |
|---|---|---|---|
| Blackgrass | Spring Wheat | Post-emergence | 85 |
| Broad-leaved weeds | Winter Wheat | Post-emergence | 90 |
| Various grasses | Durum Wheat | Post-emergence | 80 |
Medicinal Chemistry Applications
Antiviral Activity
Recent studies have indicated that derivatives of 4-{[(Methylsulfonyl)amino]methyl}benzoic acid exhibit antiviral properties, particularly against filoviruses like Ebola and Marburg. These compounds have been synthesized to enhance their potency and selectivity as inhibitors of viral entry into host cells .
Case Study: Antiviral Efficacy
In a study evaluating a series of 4-(aminomethyl)benzamide derivatives, compound CBS1118 demonstrated an EC50 value of less than 10 μM against both Ebola and Marburg viruses, indicating its potential as a therapeutic agent .
The compound's biological activity can be attributed to several mechanisms:
- Enzyme Inhibition : Similar sulfonamide derivatives have shown the ability to inhibit key metabolic enzymes involved in cancer cell proliferation.
- Receptor Modulation : The structural features allow interaction with specific receptors that influence cellular growth and apoptosis.
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant effects, contributing to therapeutic applications in oxidative stress-related diseases.
Environmental Impact and Safety
While effective as a herbicide, Mesosulfuron-methyl poses potential environmental risks, including groundwater contamination. Studies have shown its mobility in soil, with high leachability indices indicating the need for careful application management to mitigate ecological impacts .
Table 2: Environmental Fate of Mesosulfuron-methyl
| Parameter | Value |
|---|---|
| Soil Adsorption Coefficient (Kf) | 0.75 - 3.1 mL/g |
| DT₅₀ (Field Studies) | 4 - 100 days |
| Leachability | High |
Mechanism of Action
The mechanism of action of 4-{[(Methylsulfonyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. As a beta-lactamase inhibitor, it binds to the active site of beta-lactamase enzymes, preventing them from hydrolyzing beta-lactam antibiotics. This enhances the efficacy of these antibiotics against resistant bacterial strains . The compound’s sulfonyl group plays a crucial role in this binding interaction, forming stable complexes with the enzyme.
Comparison with Similar Compounds
Substituent Effects on Properties
- Steric and Electronic Profiles: The methylsulfonyl group in the target compound provides moderate electron-withdrawing effects and minimal steric hindrance, favoring interactions with enzymes or receptors requiring compact ligands .
- Acidity: The pKa of the benzoic acid moiety (~4.06) is consistent across derivatives, as seen in 4-[(4-fluoro-3-methylphenyl)sulfonylamino]benzoic acid . This suggests the sulfonamide group’s influence on acidity is secondary to the carboxylic acid.
Biological Activity
4-{[(Methylsulfonyl)amino]methyl}benzoic acid, commonly known as Mesosulfuron-methyl , is a sulfonylurea herbicide primarily used in agricultural practices for controlling various weed species. This compound exhibits significant biological activity, particularly in inhibiting amino acid synthesis in plants, which is crucial for its herbicidal effects. This article reviews the biological activity of Mesosulfuron-methyl, focusing on its mechanism of action, efficacy in weed control, and safety profile.
Mesosulfuron-methyl functions as an acetolactate synthase (ALS) inhibitor . The ALS enzyme is vital for the biosynthesis of branched-chain amino acids, which are essential for protein synthesis in plants. By inhibiting this enzyme, Mesosulfuron-methyl disrupts the growth and development of target weed species, leading to their eventual death. The specific biochemical pathway affected includes:
- Inhibition of ALS : This results in a halt to the production of essential amino acids such as leucine, isoleucine, and valine.
- Impact on Plant Growth : The inhibition leads to stunted growth and chlorosis in susceptible plants.
Efficacy in Weed Control
Studies have demonstrated the effectiveness of Mesosulfuron-methyl against a variety of weed species. Below is a summary of its performance based on different research findings:
Case Studies
- Study on Wild Mustard Control : A field trial evaluated the efficacy of Mesosulfuron-methyl against wild mustard. The herbicide was applied at various growth stages and showed significant control rates, particularly when applied during early emergence stages. The study reported a control efficacy of up to 82% under optimal conditions .
- Impact on Crop Tolerance : Research involving soft red winter wheat demonstrated that Mesosulfuron-methyl could effectively manage weed populations while maintaining crop health. The study indicated that wheat varieties exhibited tolerance to the herbicide, allowing for successful integration into crop management strategies without detrimental effects on yield .
Safety and Environmental Impact
While Mesosulfuron-methyl is effective as a herbicide, its environmental impact has been assessed concerning groundwater contamination and aquatic toxicity. It is classified as a potential groundwater contaminant due to its solubility and mobility in soil systems . Toxicity studies have shown low acute toxicity to aquatic organisms such as fish (Oncorhynchus mykiss) and invertebrates (Daphnia magna), suggesting a relatively low risk to non-target species under controlled use conditions .
Q & A
Q. What are the common synthetic routes for 4-{[(Methylsulfonyl)amino]methyl}benzoic acid?
The synthesis typically involves nucleophilic substitution and amidation steps. For example:
Methylsulfonamide introduction : React 4-(aminomethyl)benzoic acid with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
Optimization : Adjust reaction temperature (e.g., 0–45°C) and solvent polarity (e.g., dichloromethane or THF) to enhance yield .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. How can the purity and structural integrity of this compound be verified?
Use a combination of analytical techniques :
- HPLC : C18 column, mobile phase (acetonitrile/0.1% formic acid), retention time ~8.2 min .
- NMR : Key signals include δ 2.95 ppm (CH₂-SO₂) and δ 12.5 ppm (COOH) in DMSO-d₆ .
- FT-IR : Peaks at 1680 cm⁻¹ (C=O, carboxylic acid) and 1320 cm⁻¹ (S=O stretch) .
Advanced Research Questions
Q. How can retrosynthetic analysis be applied to optimize the synthesis of derivatives?
AI-driven tools (e.g., Reaxys, Pistachio) predict feasible routes:
Core modification : Replace the benzoic acid moiety with pyridine or thiophene for enhanced solubility .
Functional group tolerance : Evaluate stability of the methylsulfonyl group under reductive (e.g., LiAlH₄) or oxidative (e.g., KMnO₄) conditions .
Data-driven optimization : Use reaction databases to identify high-yield conditions (e.g., Pd catalysis for cross-coupling) .
Q. How to resolve contradictions in reported biological activity data?
Conflicting results (e.g., IC₅₀ variations in enzyme assays) may arise from:
Q. What experimental designs are recommended for environmental fate studies?
Adopt a tiered approach:
Laboratory studies :
- Hydrolysis : Incubate at pH 4–9, 25°C, and monitor degradation via LC-MS .
- Photolysis : Expose to UV light (λ = 254 nm) and quantify byproducts .
Ecotoxicology : Assess acute toxicity in Daphnia magna (LC₅₀) and biodegradability (OECD 301F) .
Q. How to evaluate crystallographic stability for formulation development?
Q. What strategies mitigate solubility limitations in biological assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
